molecular formula C8H16N2O2 B1590992 Methyl 3-(piperazin-1-yl)propanoate CAS No. 43032-40-2

Methyl 3-(piperazin-1-yl)propanoate

Cat. No.: B1590992
CAS No.: 43032-40-2
M. Wt: 172.22 g/mol
InChI Key: BVNFBHOJDPAZAX-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)propanoate is an organic compound that features a piperazine ring attached to a propanoate ester. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. Piperazine derivatives are known for their wide range of biological activities, making them valuable in drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-(piperazin-1-yl)propanoate can be synthesized through a variety of methods. One common approach involves the reaction of piperazine with methyl acrylate under basic conditions. The reaction typically proceeds as follows:

    Reactants: Piperazine and methyl acrylate.

    Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: 3-(piperazin-1-yl)propanoic acid.

    Reduction: 3-(piperazin-1-yl)propanol.

    Substitution: Various N-substituted piperazine derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(piperazin-1-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(piperazin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The piperazine ring is known to bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

    Methyl 3-(piperidin-1-yl)propanoate: Similar structure but with a piperidine ring instead of piperazine.

    Ethyl 3-(piperazin-1-yl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.

    3-(piperazin-1-yl)propanoic acid: The carboxylic acid analog of methyl 3-(piperazin-1-yl)propanoate.

Uniqueness: this compound is unique due to its specific ester functionality and the presence of the piperazine ring, which imparts distinct chemical and biological properties. The ester group allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 3-piperazin-1-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-8(11)2-5-10-6-3-9-4-7-10/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNFBHOJDPAZAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40571769
Record name Methyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43032-40-2
Record name Methyl 3-(piperazin-1-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40571769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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